molecular formula C17H19N7O3S2 B11044753 1-(3,5-Dimethoxyphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

1-(3,5-Dimethoxyphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

Cat. No.: B11044753
M. Wt: 433.5 g/mol
InChI Key: MKMSMYIXPMHOQA-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHOXYPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE is a complex organic compound that belongs to the class of guanidines. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a thiadiazole moiety, and a pyrimidinylguanidine core. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHOXYPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE typically involves multi-step organic synthesis. The process may start with the preparation of the 3,5-dimethoxyphenyl group, followed by the introduction of the thiadiazole moiety through a series of reactions involving sulfur and nitrogen-containing reagents. The final step usually involves the formation of the pyrimidinylguanidine core under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of such complex compounds often requires advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is necessary to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHOXYPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,5-DIMETHOXYPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE include other guanidine derivatives with different substituents on the phenyl, thiadiazole, or pyrimidine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19N7O3S2

Molecular Weight

433.5 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)-2-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]guanidine

InChI

InChI=1S/C17H19N7O3S2/c1-9-23-24-17(29-9)28-8-11-6-14(25)21-16(20-11)22-15(18)19-10-4-12(26-2)7-13(5-10)27-3/h4-7H,8H2,1-3H3,(H4,18,19,20,21,22,25)

InChI Key

MKMSMYIXPMHOQA-UHFFFAOYSA-N

Isomeric SMILES

CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)/N=C(\N)/NC3=CC(=CC(=C3)OC)OC

Canonical SMILES

CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)N=C(N)NC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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